molecular formula C6H9ClO2 B158982 2-Chloroethyl methacrylate CAS No. 1888-94-4

2-Chloroethyl methacrylate

Cat. No. B158982
Key on ui cas rn: 1888-94-4
M. Wt: 148.59 g/mol
InChI Key: GPOGMJLHWQHEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06974608B2

Procedure details

2-Chloroethanol of 6.7 ml (0.1 mol) and 8.9 ml (0.2 mol) of pyridine were added to 200 ml of tetrahydrofuran. A solution in which 10.7 ml (0.11 mol) of methacryl chloride was dissolved in 50 ml of tetrahydrofuran was added dropwise in 30 minutes to the resulting solution, stirred at room temperature for one hour, and mixed with water. The resulting mixture was extracted with ethyl acetate. The extraction solution was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain 2-chloroethyl methacrylate. DABCO of 11.2 g (0.1 mol) and 11.5 g (0.1 mol) of benzyl chloride were added to 100 ml of ethanol and heated under reflux for 48 hours. The reaction mixture was filtered off to obtain a solid, and the solid was washed with acetone to obtain N-ethyl-DABCO monoammonium chloride (Compound D). Compound D of 11.9 g (0.05 mol), 7.4 g (0.05 mol) of 2-chloroethyl methacrylate, and 0.9 g (0.005 mol) of t-butylcatechol were added to 50 ml of ethanol and heated under reflux for 48 hours. The reaction mixture was filtered off to obtain a solid, and the solid was washed with acetone to obtain 10.5 g of ASM-4. The chemical structure of ASM-4 was confirmed according to 1H-NMR and IR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][OH:4].N1C=CC=CC=1.[CH3:11][C:12]([C:14](Cl)=[O:15])=[CH2:13].O>O1CCCC1>[C:14]([O:4][CH2:3][CH2:2][Cl:1])(=[O:15])[C:12]([CH3:13])=[CH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO
Name
Quantity
8.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
CC(=C)C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in 30 minutes to the resulting solution
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extraction solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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